molecular formula C15H14N2O3 B515174 N-ethyl-N-(4-nitrophenyl)benzamide

N-ethyl-N-(4-nitrophenyl)benzamide

Cat. No.: B515174
M. Wt: 270.28g/mol
InChI Key: RBOYFFGZSYTZME-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-nitrophenyl)benzamide is a substituted benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a nitro group at the para position of the aniline ring.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

N-ethyl-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O3/c1-2-16(15(18)12-6-4-3-5-7-12)13-8-10-14(11-9-13)17(19)20/h3-11H,2H2,1H3

InChI Key

RBOYFFGZSYTZME-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Melting Points : Alkylated derivatives (e.g., tetradecyloxy-substituted, 131.7–133.6°C ) exhibit lower melting points than the parent N-(4-nitrophenyl)benzamide (198–199°C ), likely due to reduced crystallinity from steric hindrance.
  • Applications : Long alkyl chains (e.g., tetradecyloxy) improve solubility for liquid crystal applications , while chloro and hydroxy substituents (e.g., 5-Chloro-2-hydroxy derivative ) may enhance biological activity.

Structural and Spectroscopic Insights

  • Crystal Packing: In 2-Nitro-N-(4-nitrophenyl)benzamide , the dihedral angle between aromatic rings is 82.32°, with intramolecular C–H···O hydrogen bonds forming a non-planar six-membered ring. This contrasts with N-(4-nitrophenyl)benzamide, which may adopt a more planar conformation.
  • NMR Data : N-(4-Nitrophenyl)benzamide shows characteristic ¹H-NMR signals at δ 7.99–7.81 ppm (aromatic protons) and ¹³C-NMR signals at δ 168.6 ppm (amide carbonyl) . Alkylation (e.g., ethyl group) would downfield-shift adjacent protons due to electron donation.

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